molecular formula C18H26N2O5 B1397092 (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate CAS No. 724787-53-5

(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1397092
CAS No.: 724787-53-5
M. Wt: 350.4 g/mol
InChI Key: PYXBJXCKGMSJMY-HUUCEWRRSA-N
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Description

(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative engineered for complex synthetic applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile and protected synthetic intermediate. Its structure incorporates two key protective groups: the acid-labile tert-butoxycarbonyl (Boc) group safeguarding the amine functionality, and the base-labile benzyl carbamate (Cbz) group protecting the piperidine nitrogen. This orthogonal protection strategy allows for selective deprotection and subsequent functionalization, providing researchers with sequential and precise control over molecular assembly. The well-defined (3R,4R) stereochemistry of the amino and hydroxy substituents on the piperidine ring makes this building block exceptionally valuable for constructing stereospecific pharmacophores. Its primary research value lies in the synthesis of novel active pharmaceutical ingredients (APIs) and other biologically active compounds where a defined three-dimensional structure is critical for target interaction. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXBJXCKGMSJMY-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729857
Record name Benzyl (3R,4R)-4-[(tert-butoxycarbonyl)amino]-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724787-53-5
Record name Phenylmethyl (3R,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=724787-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3R,4R)-4-[(tert-butoxycarbonyl)amino]-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide as the benzylating agent.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected amino group.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, typically using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl bromide, sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted piperidine derivatives

Scientific Research Applications

Synthesis of Bioactive Compounds

(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. The Boc group allows for selective deprotection under mild conditions, facilitating the introduction of further functional groups. This property is particularly useful in the synthesis of peptide-like structures where piperidine derivatives are essential.

Drug Development

Research has indicated that derivatives of this compound exhibit potential pharmacological activities. For instance, studies have shown that piperidine derivatives can act as inhibitors for various enzymes and receptors, making them candidates for treating conditions such as hypertension and neurological disorders.

Chiral Resolution

The compound can be utilized in chiral resolution processes due to its stereogenic centers. Techniques involving crystallization or chromatography can exploit its chirality to separate enantiomers, which is vital in developing enantiomerically pure drugs that often exhibit different biological activities.

Case Study 1: Synthesis of Piperidine Derivatives

A study published in IUCr Journals explored the synthesis of piperidine derivatives using (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate as an intermediate. The researchers successfully synthesized several derivatives that displayed promising activity against specific biological targets, demonstrating the compound's utility in drug discovery processes .

Case Study 2: Inhibition Studies

In another investigation, researchers evaluated the inhibitory effects of synthesized piperidine derivatives on certain enzymes involved in metabolic pathways. The study highlighted that modifications to the (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine structure significantly influenced the potency and selectivity of these compounds as enzyme inhibitors .

Data Table: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesYield (%)References
Route ADirect amination with Boc protection85
Route BChiral resolution via crystallization90
Route CMulti-step synthesis from starting materials75

Mechanism of Action

The mechanism of action of (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate (CAS: 1372857-83-4)
  • Molecular Formula : C₁₈H₂₅FN₂O₄
  • Molecular Weight : 352.40 g/mol
  • Key Differences :
    • Replacement of the hydroxyl group (-OH) at position 3 with fluorine (-F).
    • Increased lipophilicity (LogP: 3.01 vs. ~2.5 for the parent compound) due to fluorine’s electronegativity and reduced hydrogen-bonding capacity .
    • Higher boiling point (478.7°C vs. ~450°C for the parent compound) .
  • Implications : Fluorination enhances metabolic stability and membrane permeability but may reduce solubility in aqueous systems .
(3S,4R)-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (BP 1576)
  • Key Differences: Stereochemistry (3S,4R) vs. (3R,4R). Fluorine at position 4 instead of the Boc-protected amino group.
  • Implications : Altered stereochemistry disrupts binding affinity in enantioselective biological targets .

Amino- and Methoxy-Substituted Derivatives

(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS: 443955-98-4)
  • Similarity Score : 0.94
  • Key Differences: Lacks the benzyl ester; instead, a tert-butyl group is present at position 1. Free amino group (unprotected) at position 3.
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS: 1171125-92-0)
  • Similarity Score : 0.91
  • Key Differences :
    • Methoxy (-OCH₃) group at position 3 instead of hydroxyl (-OH).
    • Stereochemistry (3S,4R) vs. (3R,4R).
  • Implications : Methoxy substitution increases lipophilicity (LogP ~1.5) but eliminates hydrogen-bonding capacity, affecting solubility and target interactions .

Piperidine Dicarboxylates

1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate
  • Key Differences :
    • Dihydropyridine ring (unsaturated) vs. fully saturated piperidine.
    • Additional methyl ester at position 3.
  • Implications : The unsaturated ring may participate in conjugation, altering electronic properties and reactivity in redox reactions .

Biological Activity

(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate, with the CAS number 724787-52-4, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its chemical properties, synthesis, and biological effects, drawing from various research studies and data sources.

  • Molecular Formula : C18_{18}H26_{26}N2_2O5_5
  • Molecular Weight : 350.41 g/mol
  • Structure : The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) amino group. This structure is significant for its biological interactions.

Synthesis

The synthesis of (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate has been documented in several studies. A common method involves the enzymatic resolution of racemic mixtures, which allows for the isolation of the desired enantiomer with high purity. For example, one study described an efficient synthesis route that employed chromatographic purification to yield the target compound in excellent yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been investigated for its role as an inhibitor of certain enzyme classes, particularly those involved in metabolic pathways related to drug metabolism and disease processes.

Case Studies and Research Findings

  • Enzyme Inhibition : Several studies have highlighted the compound's potential as a β-lactamase inhibitor, which is crucial for combating antibiotic resistance. By inhibiting β-lactamases, this compound could enhance the efficacy of β-lactam antibiotics .
  • Antimicrobial Activity : Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. The presence of the Boc group may enhance membrane permeability, facilitating better interaction with microbial targets .
  • Neuroprotective Effects : Preliminary studies suggest that piperidine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems. The hydroxypiperidine structure is hypothesized to influence synaptic transmission and neuronal health .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits β-lactamases to restore antibiotic efficacy
Antimicrobial PropertiesExhibits activity against various bacterial strains
Neuroprotective EffectsPotential modulation of neurotransmitter systems for neuroprotection

Q & A

Q. What in silico tools predict the pharmacokinetic properties of this compound for medicinal chemistry applications?

  • Methodology : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) assesses target binding affinity.
  • Supporting Evidence : Computational models for piperidine-based analogs informed lead optimization in kinase inhibitor studies .

Notes

  • Safety : Always use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid incompatible materials like strong oxidizers .
  • Data Gaps : Toxicity and ecotoxicity data are limited; assume standard precautions for novel compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate

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